N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory and allosteric modulation properties. The structure features a 1-methyl group at the pyrazole ring, an N⁶-benzyl substituent, and an N⁴-(3-chloro-4-methylphenyl) group. These substitutions are critical for modulating electronic, steric, and solubility properties, which influence biological activity .
Properties
Molecular Formula |
C20H19ClN6 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
6-N-benzyl-4-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-13-8-9-15(10-17(13)21)24-18-16-12-23-27(2)19(16)26-20(25-18)22-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26) |
InChI Key |
MMSNYNDUITWDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the aromatic rings in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N6-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand protein kinase inhibition and its effects on cellular processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. By binding to the active site of these enzymes, it prevents the transfer of phosphate groups from ATP to target proteins. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival, leading to the suppression of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in N⁴ and N⁶ substituents, impacting molecular weight, solubility, and binding interactions.
Notes:
Physicochemical and Pharmacokinetic Considerations
- Solubility: The ethyl analog () has higher solubility (0.5 µg/mL) than the target compound, where benzyl likely reduces aqueous solubility.
- Lipophilicity (LogP): Estimated LogP for the target is ~4.2 (vs. 3.5 for furan-2-ylmethyl analog), favoring blood-brain barrier penetration but risking metabolic instability .
Biological Activity
N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential as an inhibitor of key enzymes involved in various diseases, particularly cancer.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a pyrazolo[3,4-d]pyrimidine core that is essential for its biological activity.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class act primarily as inhibitors of casein kinase 1 (CK1), a serine/threonine kinase implicated in various cellular processes including cell cycle regulation and apoptosis. Aberrant activation of CK1 has been linked to cancer progression and central nervous system disorders .
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated that this compound effectively inhibits tumor growth in breast cancer models (e.g., MCF-7 cells) by inducing apoptosis and suppressing cell migration .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Pathway | IC50 Value | Reference |
|---|---|---|---|
| CK1 Inhibition | CK1 | 78 nM | |
| Tumor Growth Inhibition | MCF-7 Cells | 0.3 - 24 µM | |
| Apoptosis Induction | - | - |
Study 1: CK1 Inhibition
In one study, derivatives of N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine were evaluated for their ability to inhibit CK1. The most potent compound exhibited an IC50 value of 78 nM, indicating strong inhibitory potential against this kinase. This finding suggests that targeting CK1 could be a viable strategy for developing anticancer therapies .
Study 2: Antiproliferative Effects
A series of phenylpyrazolo[3,4-d]pyrimidine derivatives were screened for antiproliferative effects against various cancer cell lines. The results indicated that certain modifications to the pyrazolo core significantly enhanced activity against EGFR and VGFR2 kinases, with some compounds showing IC50 values as low as 0.3 µM. This highlights the potential for structural modifications to optimize therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
